molecular formula C25H24N8O2 B2743210 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 607387-06-4

7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No. B2743210
CAS RN: 607387-06-4
M. Wt: 468.521
InChI Key: XBMKIJLGTLOILZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions due to their amphoteric nature, showing both acidic and basic properties .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Applications

Compounds with imidazotetrazine derivatives, akin to parts of the target molecule, have shown significant antitumor activity. Stevens et al. (1984) described the synthesis of novel broad-spectrum antitumor agents with curative activity against L-1210 and P388 leukemia, indicating the potential of such compounds in cancer therapy (Stevens et al., 1984). Additionally, Clark et al. (1995) synthesized imidazotetrazinones to probe the mode of action of antitumor drug temozolomide, further demonstrating the relevance of these structures in understanding and enhancing antitumor drug design (Clark et al., 1995).

Enzyme Inhibition for Cancer Treatment

The compound mentioned also bears similarity to structures studied for their inhibitory effects on enzymes relevant in cancer treatment. Zhu et al. (2015) identified imidazo[4,5-c]pyridine-7-carboxamide derivatives as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair processes. Their research highlights the compound's strong inhibition against PARP-1 enzyme, emphasizing its therapeutic potential in enhancing the efficacy of existing cancer treatments (Zhu et al., 2015).

Broad-Spectrum Antiviral Activity

Research into compounds with imidazo[1,2-a]pyridine components, similar to part of the target molecule, has shown promise in antiviral therapy. Hamdouchi et al. (1999) synthesized and evaluated imidazo[1,2-a]pyridines for their antirhinovirus activities, uncovering compounds with significant inhibitory effects against human rhinoviruses. This suggests potential applications in designing antiviral agents based on the structural motifs found in the target compound (Hamdouchi et al., 1999).

Mechanism of Action

The mechanism of action of imidazole compounds can vary greatly depending on their specific structure and the biological system they interact with. For example, some imidazole compounds are known to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions of imidazole compounds are promising. They have become an important synthon in the development of new drugs . Their broad range of chemical and biological properties make them a valuable tool in the development of novel treatments for a variety of conditions .

properties

IUPAC Name

7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O2/c1-17-5-6-21-30-23-20(25(35)33(21)15-17)12-19(24(34)29-14-18-4-2-7-27-13-18)22(26)32(23)10-3-9-31-11-8-28-16-31/h2,4-8,11-13,15-16,26H,3,9-10,14H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMKIJLGTLOILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5=CN=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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